4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including an allyloxy group, a benzoyl group, a hydroxy group, a methoxyphenyl group, and an isoxazolyl group, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized via a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the Isoxazolyl Group: The isoxazolyl group can be introduced through a nitrile oxide cycloaddition reaction.
Attachment of the Benzoyl Group: The benzoyl group can be attached via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Allyloxy Group Addition: The allyloxy group can be introduced through an etherification reaction using allyl alcohol and a suitable base.
Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Coupling Reactions: The methoxyphenyl group can participate in various coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: Palladium catalysts and boronic acids for Suzuki coupling.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to modulate specific biological pathways, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its diverse functional groups.
Mechanism of Action
The mechanism of action of 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(methoxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methylphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Uniqueness
The unique combination of functional groups in 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one sets it apart from similar compounds. The allyloxy group, in particular, provides a site for further chemical modifications, enhancing its versatility in synthetic applications. Additionally, the presence of both hydroxy and methoxy groups allows for diverse hydrogen bonding interactions, potentially increasing its biological activity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-4-12-32-18-10-8-16(9-11-18)23(28)21-22(17-6-5-7-19(14-17)31-3)27(25(30)24(21)29)20-13-15(2)33-26-20/h4-11,13-14,22,28H,1,12H2,2-3H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNOHYYCOGZDCF-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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